molecular formula C18H12N2O2 B11839029 1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one CAS No. 503272-07-9

1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one

Cat. No.: B11839029
CAS No.: 503272-07-9
M. Wt: 288.3 g/mol
InChI Key: ZWTKXLUQGIDCKT-UHFFFAOYSA-N
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Description

1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one is a biologically active compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the pyrroloquinoline family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one typically involves a palladium-catalyzed cross-coupling reaction followed by cyclization. The starting material, 4-hydroxyquinolin-2(1H)-one, undergoes a series of reactions to form the desired pyrrole ring structure. The key steps include:

Chemical Reactions Analysis

1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one can be compared to other pyrroloquinoline derivatives, such as:

The uniqueness of 1-Benzoyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one lies in its specific structure, which imparts unique biological activities and chemical reactivity.

Properties

CAS No.

503272-07-9

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

1-benzoyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one

InChI

InChI=1S/C18H12N2O2/c21-17(11-6-2-1-3-7-11)13-10-19-16-15(13)12-8-4-5-9-14(12)20-18(16)22/h1-10,19H,(H,20,22)

InChI Key

ZWTKXLUQGIDCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=C2C4=CC=CC=C4NC3=O

Origin of Product

United States

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